molecular formula C8H9N3O B3029902 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 82703-35-3

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B3029902
CAS No.: 82703-35-3
M. Wt: 163.18
InChI Key: WDLIZNULNYTMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Properties

IUPAC Name

5,6-dimethyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-5(2)11-7-6(4)8(12)10-3-9-7/h3H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLIZNULNYTMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516074
Record name 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82703-35-3
Record name 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with dimethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity. 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound effectively inhibits the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition
This compound also shows promise as an inhibitor of various enzymes linked to disease progression. For instance, it has been evaluated for its inhibitory effects on kinases involved in cancer signaling pathways. The structural features of the compound allow it to bind effectively to the active sites of these enzymes, thereby blocking their activity .

Material Science

Polymer Development
In material science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that adding this compound can improve the tensile strength and flexibility of polymers used in various applications, including coatings and composites .

Nanotechnology Applications
The compound's unique chemical structure allows it to be used in the synthesis of nanoparticles for drug delivery systems. Studies have indicated that nanoparticles functionalized with this compound can improve the bioavailability and targeting of therapeutic agents .

Agricultural Research

Pesticide Development
this compound has been investigated for its potential as a pesticide or herbicide. Its ability to disrupt cellular processes in pests makes it a candidate for developing new agrochemicals that are less harmful to non-target organisms . Field trials have shown promising results in controlling pest populations while maintaining environmental safety.

Data Tables

Application Area Key Findings References
Medicinal ChemistryAnticancer activity; enzyme inhibition ,
Material ScienceEnhanced mechanical properties; nanoparticle synthesis ,
Agricultural ResearchPotential pesticide; effective pest control

Case Studies

  • Anticancer Activity Study
    A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The compound was shown to induce apoptosis at micromolar concentrations and was further analyzed for its mechanism of action involving mitochondrial pathways .
  • Polymer Enhancement Research
    In a material science investigation, researchers created a composite material using this compound as a reinforcing agent. The resulting polymer exhibited a 30% increase in tensile strength compared to control samples without the compound .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapies and studying complex biological processes .

Biological Activity

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 162.2 g/mol
  • CAS Number : 82703-33-1

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been explored extensively. Various studies have focused on modifying the pyrrolo[2,3-d]pyrimidine scaffold to enhance biological activity. For instance, derivatives such as 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been synthesized to evaluate their potential as selective inhibitors against specific protein kinases involved in cancer progression .

Anticancer Activity

Recent research has demonstrated that several derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent inhibitory activity against key protein kinases implicated in cancer.

  • CDK9/CyclinT Inhibition :
    • Various derivatives showed significant activity against CDK9/CyclinT with an IC50 value as low as 0.38 μM . This kinase is crucial for transcriptional regulation and is often overexpressed in cancers.
  • Haspin Inhibition :
    • Compounds also displayed activity against Haspin, with some achieving IC50 values around 0.11 μM . Haspin is involved in cell cycle regulation and is a promising target for cancer therapy.
  • CSF1R Inhibition :
    • A series of pyrrolo[2,3-d]pyrimidines showed subnanomolar inhibition of the colony-stimulating factor 1 receptor (CSF1R), which plays a role in macrophage differentiation and maintenance . These compounds exhibited excellent selectivity over other kinases.

Anti-inflammatory Activity

In addition to anticancer properties, certain derivatives have demonstrated anti-inflammatory effects:

  • Compounds were found to effectively suppress COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural features:

CompoundTargetIC50 (μM)Notes
7dCDK9/CyclinT0.38Most potent derivative
7fHaspin0.11Significant inhibitor
Various derivativesCSF1R<0.001High selectivity

Case Studies

  • Cell Line Studies :
    • In vitro studies on HeLa and MDA-MB-231 cell lines demonstrated that certain derivatives induced cell cycle arrest in the G1 phase while reducing the S phase population, indicating an antiproliferative effect .
  • In Vivo Studies :
    • Preliminary pharmacokinetic profiling of selected compounds indicated favorable absorption and stability profiles, supporting further development for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, and how can reaction yields be improved?

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. A common approach includes:

  • Cyclization : Start with a substituted pyrimidine intermediate (e.g., 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol) and cyclize under acidic conditions to form the pyrrolo[2,3-d]pyrimidine core .
  • Substitution : Introduce methyl groups at the 5- and 6-positions using alkylation agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydroxylation : Retain or introduce the hydroxyl group at the 4-position via controlled hydrolysis or protection/deprotection strategies .

Q. Yield Optimization :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics.
  • Employ catalysts like Fe(acac)₃ for regioselective alkylation, as demonstrated in analogous β-lactam syntheses .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • NMR Analysis :
    • ¹H NMR : Confirm methyl group positions (δ 2.1–2.5 ppm for CH₃) and hydroxyl proton (δ 10–12 ppm, broad singlet).
    • ¹³C NMR : Verify pyrrole (δ 110–120 ppm) and pyrimidine (δ 150–160 ppm) carbons .
  • HRMS : Match experimental m/z values with theoretical calculations (e.g., C₉H₁₀N₄O requires [M+H]⁺ = 191.0834) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly if competing substitution pathways exist .

Advanced Research Questions

Q. How do the 5,6-dimethyl substituents influence the compound’s kinase inhibition profile compared to analogs?

  • Structural Basis : The methyl groups enhance hydrophobic interactions with kinase ATP-binding pockets, as seen in 4-chloro-5-ethyl analogs targeting EGFR and CDK2 .
  • Selectivity Screening :
    • Use biochemical assays (e.g., ADP-Glo™) to compare IC₅₀ values against a panel of kinases (e.g., EGFR, VEGFR2).
    • Perform molecular docking to assess steric effects of methyl groups on binding affinity (software: AutoDock Vina) .
  • Data Interpretation : Higher steric bulk may reduce off-target effects but lower solubility, necessitating logP measurements .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Purity Verification :
    • Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Sigma-Aldrich notes that commercial samples may lack analytical validation, requiring in-house checks .
  • Assay Standardization :
    • Replicate assays under controlled conditions (e.g., ATP concentration, pH 7.4 buffer) to minimize variability .
    • Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based proliferation assays) .
  • Meta-Analysis : Compare data across studies controlling for substituent variations (e.g., 4-hydroxyl vs. 4-chloro analogs) .

Q. What strategies are effective for regioselective functionalization of the pyrrolo[2,3-d]pyrimidine scaffold?

  • Directing Groups : Use the 4-hydroxyl as a directing group for electrophilic substitutions (e.g., bromination at C2) .
  • Protection/Deprotection :
    • Protect the hydroxyl group with TBSCl before alkylation to prevent side reactions .
    • Deprotect with TBAF in THF to regenerate the hydroxyl moiety .
  • Metal-Catalyzed Cross-Couplings :
    • Suzuki-Miyaura coupling at C5/C6 using Pd(PPh₃)₄ and aryl boronic acids .
    • Optimize solvent (toluene/EtOH) and temperature (80–100°C) for minimal core degradation .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • ADME Prediction :
    • Use SwissADME to estimate logP (target ≤3), aqueous solubility, and CYP450 interactions .
  • QSAR Modeling :
    • Train models on datasets of pyrrolo[2,3-d]pyrimidine analogs with measured half-lives or clearance rates .
    • Prioritize derivatives with reduced molecular weight (<400 Da) and polar surface area (<140 Ų) .
  • Metabolite Prediction :
    • Employ GLORYx to identify vulnerable sites (e.g., hydroxyl glucuronidation) and modify substituents accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.